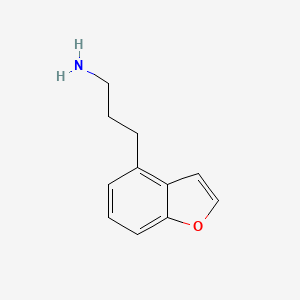
3-(1-Benzofuran-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzofuran-4-yl)propan-1-amine is an organic compound that features a benzofuran ring attached to a propan-1-amine group Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The propan-1-amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and subsequent functionalization steps. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
化学反応の分析
Types of Reactions: 3-(1-Benzofuran-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alkylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
科学的研究の応用
3-(1-Benzofuran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-(1-Benzofuran-4-yl)propan-1-amine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Benzofuran: The parent compound, which lacks the propan-1-amine group.
2-(1-Benzofuran-4-yl)ethanamine: A similar compound with a shorter alkyl chain.
4-(1-Benzofuran-4-yl)butan-1-amine: A compound with a longer alkyl chain.
Uniqueness: 3-(1-Benzofuran-4-yl)propan-1-amine is unique due to its specific structural configuration, which combines the benzofuran ring with a propan-1-amine group. This configuration may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(1-benzofuran-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8H,2,4,7,12H2 |
InChIキー |
COWPMOGICBBGQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=COC2=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


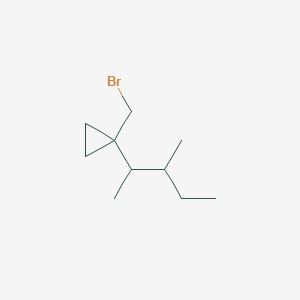
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
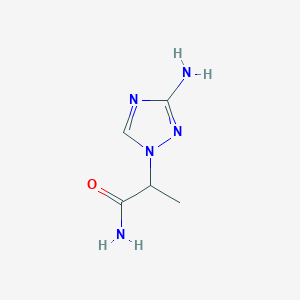
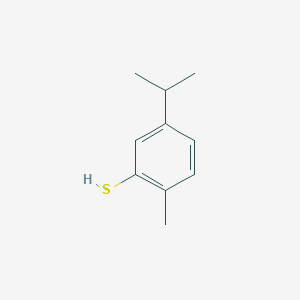
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
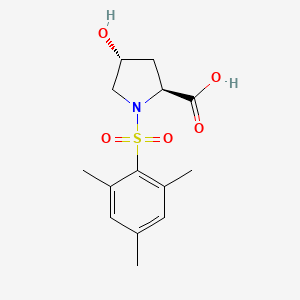
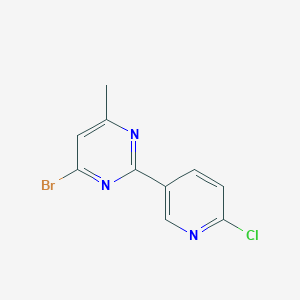
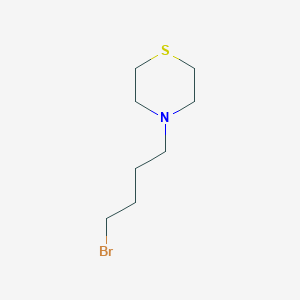
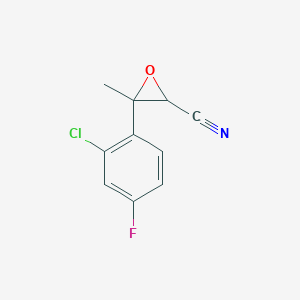
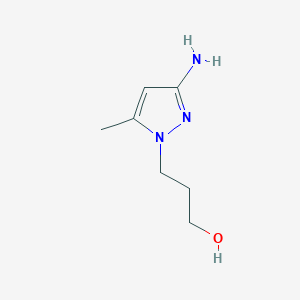
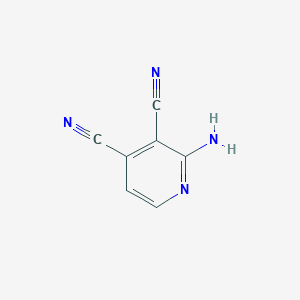
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
